Bienvenue dans la boutique en ligne BenchChem!

CP-409092 hydrochloride

GABAA Receptor Anxiolytic Formulation

Choose CP-409092 hydrochloride over the free base for reliable aqueous solubility (50 mg/mL), eliminating DMSO-only formulation challenges. This salt enables consistent in vivo dosing and in vitro receptor studies. With high systemic clearance (169 mL/min/kg) and low oral bioavailability (2.9%), it serves as a definitive PK model for first-pass metabolism research and benzylic amine deamination studies. Essential for reproducible experiments with the indole carboxamide scaffold.

Molecular Formula C17H20ClN3O2
Molecular Weight 333.8 g/mol
Cat. No. B2645161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-409092 hydrochloride
Molecular FormulaC17H20ClN3O2
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl
InChIInChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H
InChIKeyXUBYQTCAOAXNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide Hydrochloride (CP-409092 HCl) Product Specification Overview


N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride (commonly known as CP-409092 hydrochloride; CAS 225240-86-8) is a hydrochloride salt of a synthetic indole carboxamide derivative. It is established in the scientific literature as a partial agonist of the gamma-aminobutyric acid type A (GABAA) receptor . The compound has been characterized in preclinical studies for its pharmacokinetic profile and metabolic pathways in rodent models [1].

Why Generic Substitution of CP-409092 Hydrochloride with Free Base or Related Analogs is Not Recommended for Research


Procurement of N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride over its free base form or other in-class GABAA partial agonists is justified by critical physicochemical and pharmacokinetic differences. Substitution with the free base (CP-409092) introduces significant formulation challenges due to its complete aqueous insolubility, which limits in vivo and in vitro experimental utility [1]. Furthermore, the compound's distinct pharmacokinetic signature—characterized by high systemic clearance (169 mL/min/kg) and very low oral bioavailability (2.9%)—contrasts with other anxiolytic agents and GABAA modulators, making it a poor surrogate for drugs with more favorable oral exposure profiles [2]. These differences necessitate the use of the specific hydrochloride salt form to ensure experimental reproducibility and accurate interpretation of results.

Quantitative Evidence for Differentiated Procurement of N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide Hydrochloride


Aqueous Solubility of Hydrochloride Salt Enables In Vivo and In Vitro Formulation

The hydrochloride salt form of CP-409092 demonstrates a critical and quantifiable improvement in aqueous solubility compared to its free base counterpart. The free base is reported as insoluble in water, which severely restricts its use in aqueous-based biological assays and in vivo dosing [1]. In contrast, the hydrochloride salt exhibits a water solubility of 50 mg/mL (149.79 mM) under ultrasonic conditions, enabling preparation of aqueous stock solutions and facilitating a wider range of experimental protocols .

GABAA Receptor Anxiolytic Formulation

High Systemic Clearance and Low Oral Bioavailability Define In Vivo Pharmacokinetic Profile

The pharmacokinetic profile of CP-409092 is distinguished by a high systemic clearance (169 ± 18 mL/min/kg) and a very low oral bioavailability (2.9% ± 3%) following administration in rats [1]. This profile is characteristic of a compound that undergoes extensive first-pass metabolism and rapid elimination, which is a key differentiator from other GABAA modulators like diazepam, which has a reported clearance ranging from 38 to 255 mL/min/kg in rats and a significantly higher oral bioavailability [2].

Pharmacokinetics GABAA Receptor Metabolism

Metabolic Pathway: Oxidative Deamination as a Primary Clearance Mechanism

The major metabolic pathway of CP-409092 involves oxidative deamination at the benzylic amine to form an aldehyde intermediate, which is subsequently oxidized to a benzoic acid derivative [1]. This pathway is a primary contributor to its high systemic clearance and low oral exposure. In contrast, the metabolism of diazepam and many other benzodiazepine-site ligands primarily involves CYP450-mediated N-demethylation and hydroxylation [2], highlighting a distinct metabolic fate for CP-409092.

Drug Metabolism GABAA Receptor Pharmacokinetics

Optimal Research Applications for N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide Hydrochloride Based on Quantitative Evidence


Aqueous-Based In Vitro and In Vivo Pharmacology Studies Requiring GABAA Partial Agonist Activity

The hydrochloride salt's aqueous solubility (50 mg/mL) enables preparation of water-based dosing solutions and assay buffers, which is essential for consistent in vivo administration and in vitro receptor binding studies. This is particularly critical for studies where DMSO is not tolerated or where aqueous solubility is a prerequisite for experimental design.

Investigation of High-Clearance, Low-Bioavailability Drug Candidates

With a systemic clearance of 169 mL/min/kg and an oral bioavailability of only 2.9%, CP-409092 serves as an excellent model compound for studying the pharmacokinetic consequences of extensive first-pass metabolism. It is ideal for research programs focused on improving oral exposure of chemically related indole carboxamide scaffolds. [1]

Metabolism Studies Focused on Oxidative Deamination Pathways

The compound's primary metabolic route—oxidative deamination of a benzylic amine—provides a specific tool for investigating this less common clearance mechanism. Researchers can use CP-409092 to study the enzymes involved (e.g., monoamine oxidases) and to design analogs with improved metabolic stability by blocking this labile site. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-409092 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.